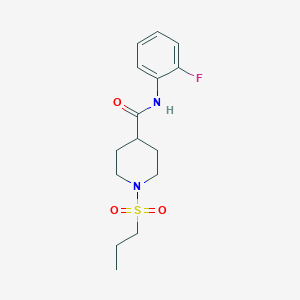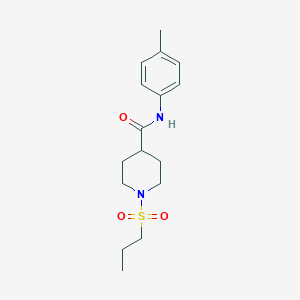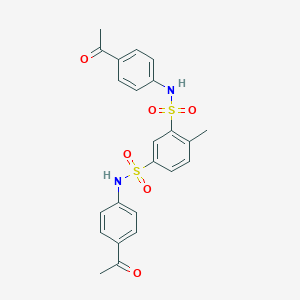![molecular formula C18H14ClN3O4S B285378 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B285378.png)
2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a novel compound with potential applications in scientific research.
Scientific Research Applications
Antibacterial and Anti-enzymatic Potential
A study by Nafeesa et al. (2017) synthesized various derivatives of 1,3,4-oxadiazole and acetamide, including compounds similar to the chemical . These compounds were evaluated for their antibacterial and anti-enzymatic potential. Particularly, they showed effectiveness as inhibitors of gram-negative bacterial strains and exhibited a low potential against the lipoxygenase (LOX) enzyme (Nafeesa et al., 2017).
Enzyme Inhibition and Antimicrobial Activity
Rehman et al. (2013) focused on synthesizing a series of 1,3,4-oxadiazole and acetamide derivatives. They reported that these compounds showed relative activity against acetylcholinesterase, an important enzyme in the nervous system. Furthermore, these derivatives also displayed antimicrobial properties (Rehman et al., 2013).
Crystal Structure and Biological Studies
The work of Karanth et al. (2019) involved the synthesis of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, providing insights into their molecular structure and biological activities. These compounds showed good antibacterial and antioxidant activities (Karanth et al., 2019).
Hemolytic and Antimicrobial Agents
Rehman et al. (2016) synthesized N-substituted derivatives of 1,3,4-oxadiazol-2-yl sulfanyl acetamides and evaluated them for antimicrobial and hemolytic activity. They found that these compounds were effective against various microbial species and exhibited low toxicity, making them potential candidates for biological screening and application (Rehman et al., 2016).
Synthesis and Characterization
Nayak et al. (2013) described the synthesis of similar compounds, providing valuable information on their structural characterization through IR, NMR, and mass spectral data. This study contributes to understanding the chemical nature of such compounds (Nayak et al., 2013).
Pharmacological Evaluation and Molecular Docking
Siddiqui et al. (2014) conducted a study on N-substituted 1,3,4-oxadiazole derivatives, focusing on their synthesis, pharmacological evaluation, and molecular docking. The compounds showed promising antibacterial activity and moderate anti-enzymatic potential. The molecular docking revealed active binding sites, correlating with their bioactivity data (Siddiqui et al., 2014).
Properties
Molecular Formula |
C18H14ClN3O4S |
|---|---|
Molecular Weight |
403.8 g/mol |
IUPAC Name |
2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C18H14ClN3O4S/c19-13-4-2-1-3-12(13)17-21-22-18(26-17)27-10-16(23)20-11-5-6-14-15(9-11)25-8-7-24-14/h1-6,9H,7-8,10H2,(H,20,23) |
InChI Key |
BCUSNMPAUSJINK-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(O3)C4=CC=CC=C4Cl |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(O3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-chloro-5-[4-chloro-3-(furan-2-ylmethylsulfamoyl)phenyl]sulfonyl-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B285301.png)
![3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B285302.png)
![2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B285304.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B285307.png)
![3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide](/img/structure/B285309.png)
![Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone](/img/structure/B285314.png)

![3-[(4-bromophenyl)sulfonyl]-N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B285319.png)
![N-(4-bromophenyl)-2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]acetamide](/img/structure/B285321.png)
